molecular formula C22H35N3O4S B11450713 N~2~-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]isoleucinamide

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]isoleucinamide

Cat. No.: B11450713
M. Wt: 437.6 g/mol
InChI Key: VVHISCRNPSCXBN-UHFFFAOYSA-N
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Description

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]isoleucinamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a sulfonamide group, and an isoleucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]isoleucinamide typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group can be introduced through a Friedel-Crafts acylation reaction, while the sulfonamide group is often added via a sulfonation reaction. The final coupling of these components with isoleucinamide is achieved through a peptide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of N2-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]isoleucinamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]isoleucinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Glimepiride: A sulfonylurea derivative with a similar sulfonamide group, used as an antidiabetic agent.

    Glyburide: Another sulfonylurea compound with comparable structural features and therapeutic applications.

    Tolbutamide: A first-generation sulfonylurea with a simpler structure but similar pharmacological effects.

Uniqueness

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]isoleucinamide is unique due to its combination of a cyclohexyl group, a sulfonamide group, and an isoleucinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H35N3O4S

Molecular Weight

437.6 g/mol

IUPAC Name

4-methyl-N-[3-methyl-1-oxo-1-[2-(4-sulfamoylphenyl)ethylamino]pentan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H35N3O4S/c1-4-16(3)20(25-21(26)18-9-5-15(2)6-10-18)22(27)24-14-13-17-7-11-19(12-8-17)30(23,28)29/h7-8,11-12,15-16,18,20H,4-6,9-10,13-14H2,1-3H3,(H,24,27)(H,25,26)(H2,23,28,29)

InChI Key

VVHISCRNPSCXBN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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